molecular formula C10H22N2O3 B2477354 Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate CAS No. 1565351-83-8

Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate

Cat. No.: B2477354
CAS No.: 1565351-83-8
M. Wt: 218.297
InChI Key: MASIESXIAXHZAJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxypropylamino group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is used as a reagent in organic synthesis. It is often employed in the preparation of more complex molecules and as a protecting group for amines.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for drug synthesis.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-hydroxypropylamino)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the hydroxy group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.

    Substitution: New compounds with different functional groups replacing the original hydroxy or amino groups.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The pathways involved may include the inhibition of enzyme activity or the alteration of protein function through covalent modification.

Comparison with Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)carbamate
  • Tert-butyl N-(2-hydroxypropyl)carbamate
  • Tert-butyl N-(2-aminoethyl)carbamate

Comparison: Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate is unique due to the presence of both a hydroxypropylamino group and a carbamate functional group. This combination allows for specific interactions and reactivity that may not be observed in similar compounds. For example, the hydroxypropylamino group provides additional sites for hydrogen bonding and interactions with biological molecules, enhancing its utility in medicinal chemistry and biological research.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-8(13)7-11-5-6-12-9(14)15-10(2,3)4/h8,11,13H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIESXIAXHZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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